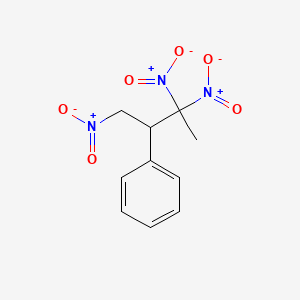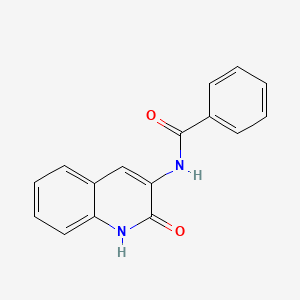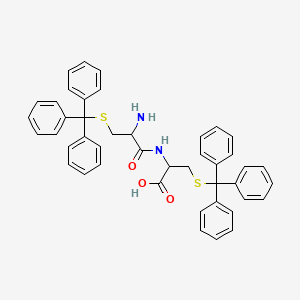![molecular formula C16H13NO B14009329 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile CAS No. 59483-79-3](/img/structure/B14009329.png)
4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C15H13NO It is a derivative of benzonitrile and is characterized by the presence of a 4-methylphenyl group and an oxoethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile typically involves the reaction of 4-methylacetophenone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 4-methylacetophenone is treated with benzonitrile in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of alternative catalysts, such as zeolites or ionic liquids, may also be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzoic acid.
Reduction: Formation of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)benzonitrile
- 4-Methyl-2-biphenylcarbonitrile
- 4-[2-(2-Methylphenyl)-2-oxoethyl]benzonitrile
Uniqueness
4-[2-(4-Methylphenyl)-2-oxoethyl]benzonitrile is unique due to the presence of both a 4-methylphenyl group and an oxoethyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
59483-79-3 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-12-2-8-15(9-3-12)16(18)10-13-4-6-14(11-17)7-5-13/h2-9H,10H2,1H3 |
InChI Key |
MRMKOYATSATGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)





![8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B14009301.png)

